

3,6-Dibromoimidazo[1,2-a]pyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dibromoimidazo[1,2-a]pyridine

Cat. No.: B1420409

[Get Quote](#)

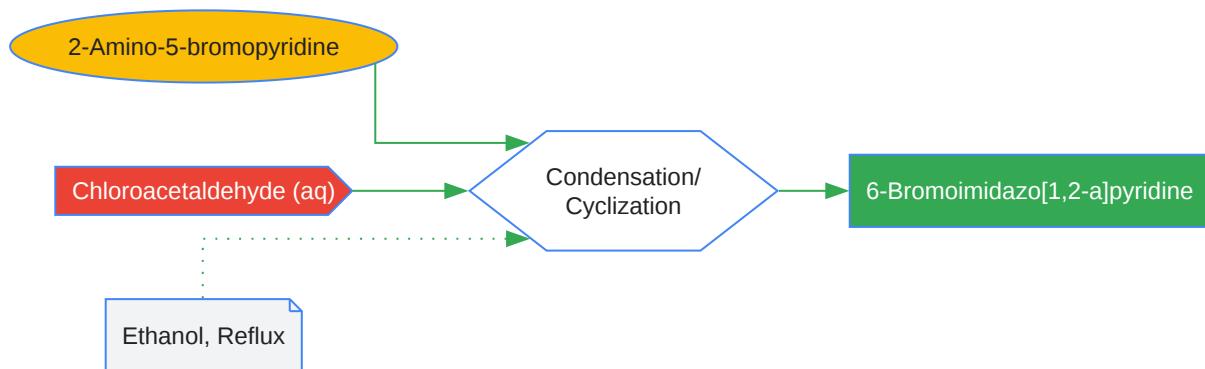
An In-depth Technical Guide to the Chemical Properties and Applications of **3,6-Dibromoimidazo[1,2-a]pyridine**

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.^{[1][2]} This bicyclic heterocyclic system, containing a bridgehead nitrogen atom, is a key pharmacophore in drugs such as Zolpidem, Alpidem, and the PI3K inhibitor GSK2126458.^{[3][4]} Its rigid structure and rich electronic properties make it an ideal framework for developing potent and selective therapeutic agents targeting a wide array of biological targets, including kinases, which are frequently dysregulated in cancer.^{[3][5][6]}

Among the various derivatives of this scaffold, **3,6-Dibromoimidazo[1,2-a]pyridine** (CAS No. 1065074-14-7) has emerged as a particularly valuable and versatile building block.^{[7][8]} The presence of two bromine atoms at strategic positions offers medicinal chemists a powerful tool for directed and site-selective functionalization. The differential reactivity of the C3 and C6 positions allows for the sequential introduction of diverse molecular fragments, making it an indispensable intermediate in the synthesis of complex drug candidates, especially in the realm of kinase inhibitors.

This technical guide provides a comprehensive overview of the chemical properties of **3,6-Dibromoimidazo[1,2-a]pyridine**, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical and spectroscopic

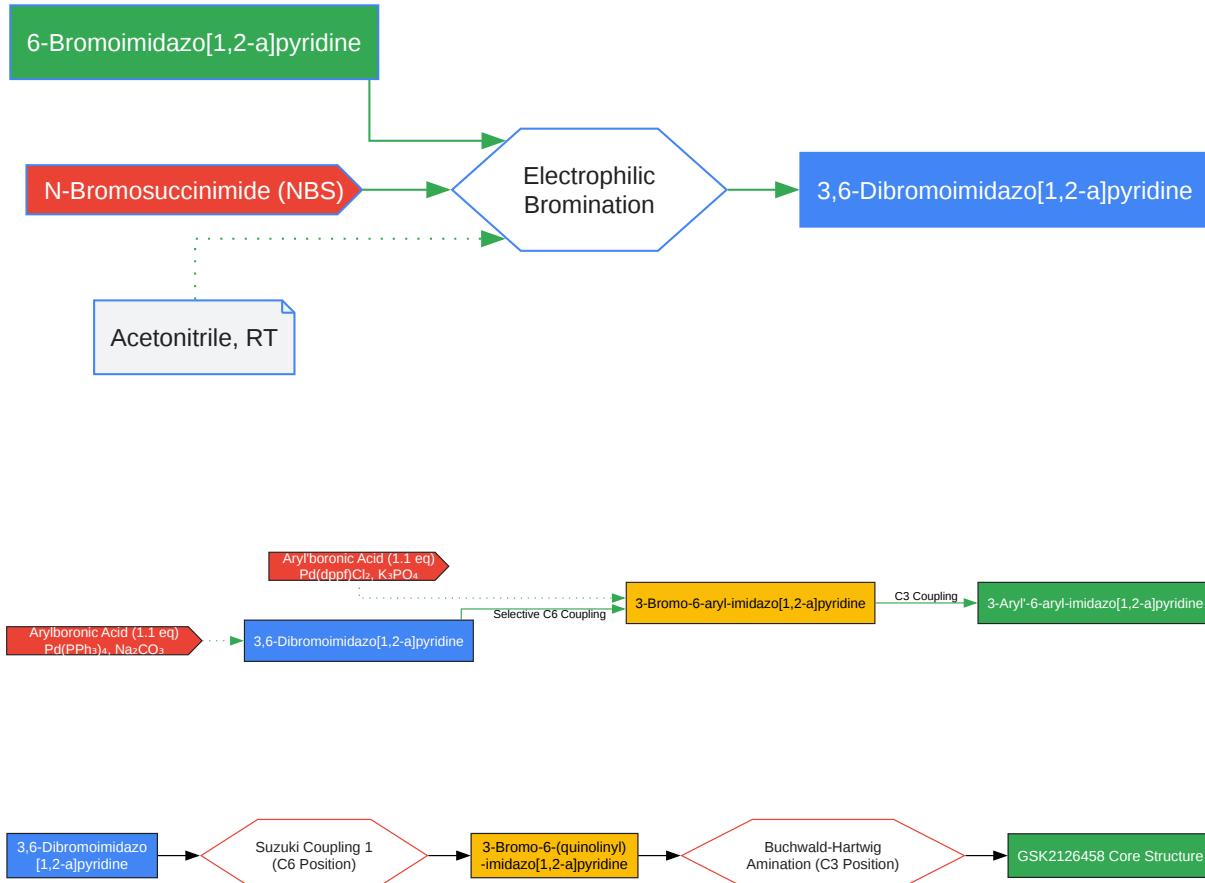

characteristics, and its nuanced chemical reactivity, with a particular focus on the strategic, site-selective functionalization that makes this molecule so valuable.

Synthesis and Purification

The synthesis of **3,6-Dibromoimidazo[1,2-a]pyridine** is typically achieved through a two-step sequence starting from 2-amino-5-bromopyridine. This approach leverages the well-established methodologies for both the initial cyclization to form the imidazo[1,2-a]pyridine core and the subsequent selective bromination at the electron-rich C3 position.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

The initial step involves the condensation of 2-amino-5-bromopyridine with a suitable two-carbon electrophile, typically chloroacetaldehyde, to form the bicyclic system. This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 6-Bromoimidazo[1,2-a]pyridine.

Step 2: C3-Bromination of 6-Bromoimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring system is electron-rich, with the C3 position being particularly susceptible to electrophilic substitution. This inherent reactivity allows for the selective

introduction of a second bromine atom at this position using a suitable brominating agent like N-Bromosuccinimide (NBS).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. usbio.net [usbio.net]
- To cite this document: BenchChem. [3,6-Dibromoimidazo[1,2-a]pyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1420409#3-6-dibromoimidazo-1-2-a-pyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

